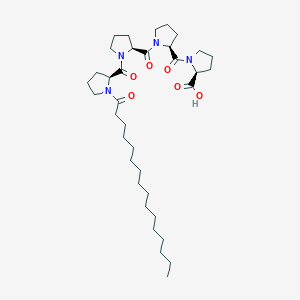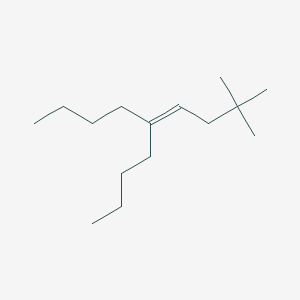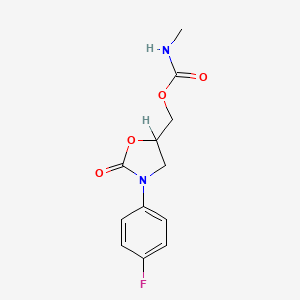
5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile typically involves the nitration of 2-oxo-isoquinoline-1-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
化学反応の分析
Types of Reactions
5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-amino-2lambda~5~-isoquinoline-1-carbonitrile.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Nitro-2-oxindole: Another nitro-substituted heterocyclic compound with similar structural features.
6-Chloro-2-oxindole: A chloro-substituted analog with different reactivity and biological properties.
Isatin: A structurally related compound with a wide range of biological activities.
Uniqueness
5-Nitro-2-oxo-2lambda~5~-isoquinoline-1-carbonitrile is unique due to its specific substitution pattern and the presence of both nitro and cyano groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
65464-32-6 |
|---|---|
分子式 |
C10H5N3O3 |
分子量 |
215.16 g/mol |
IUPAC名 |
5-nitro-2-oxidoisoquinolin-2-ium-1-carbonitrile |
InChI |
InChI=1S/C10H5N3O3/c11-6-10-7-2-1-3-9(13(15)16)8(7)4-5-12(10)14/h1-5H |
InChIキー |
QTTBCSHLAYUYAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C[N+](=C2C#N)[O-])C(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)
![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)

